![molecular formula C6H9N3OS B1517379 3-(2-Amino-1,3-thiazol-4-yl)propanamide CAS No. 1105192-78-6](/img/structure/B1517379.png)
3-(2-Amino-1,3-thiazol-4-yl)propanamide
Overview
Description
“3-(2-Amino-1,3-thiazol-4-yl)propanamide” is a chemical compound with the CAS Number: 1105192-78-6 . It has a molecular weight of 171.22 . The IUPAC name for this compound is 3-(2-aminothiazol-4-yl)propanamide . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-(2-Amino-1,3-thiazol-4-yl)propanamide” is 1S/C6H9N3OS/c7-5(10)2-1-4-3-11-6(8)9-4/h3H,1-2H2,(H2,7,10)(H2,8,9) .Physical And Chemical Properties Analysis
“3-(2-Amino-1,3-thiazol-4-yl)propanamide” is a powder that is stored at room temperature . It has a molecular weight of 171.22 .Scientific Research Applications
3-(2-Amino-1,3-thiazol-4-yl)propanamide: A Versatile Compound in Scientific Research
Analgesic and Anti-inflammatory Applications: This compound has been shown to exhibit significant analgesic and anti-inflammatory activities, which could be beneficial in the development of new pain relief medications .
Antimicrobial Activity: Derivatives of thiazole compounds, which include 3-(2-Amino-1,3-thiazol-4-yl)propanamide, have demonstrated promising antimicrobial properties against various microorganisms .
Pharmaceutical Research: As a pharmaceutical secondary standard and certified reference material, this compound is used in pharmaceutical release testing and research, ensuring the quality and consistency of pharmaceutical products .
Synthesis of Novel Compounds: The thiazole moiety of 3-(2-Amino-1,3-thiazol-4-yl)propanamide serves as a building block in the synthesis of a wide range of novel compounds with potential therapeutic applications .
Cytotoxicity Studies: Some thiazole derivatives have shown cytotoxicity towards cancer cell lines, indicating potential use in cancer research and drug development .
Chemical Analysis and Quality Control: Information regarding this compound, including NMR, HPLC, LC-MS, UPLC data, is crucial for chemical analysis and quality control in various scientific fields .
Safety and Hazards
The compound has been classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c7-5(10)2-1-4-3-11-6(8)9-4/h3H,1-2H2,(H2,7,10)(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUKUMHELBQYCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-1,3-thiazol-4-yl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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